3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline
Description
3-(Trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline is a polycyclic heteroaromatic compound characterized by a pyrido[1,2-a]quinoxaline core substituted with a trifluoromethyl (-CF₃) group at the 3-position. This structure combines the electron-deficient quinoxaline scaffold with the lipophilic and metabolically stable trifluoromethyl group, making it a candidate for pharmaceutical and agrochemical applications .
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c14-13(15,16)9-4-5-12-11(7-9)17-8-10-3-1-2-6-18(10)12/h4-5,7,10,17H,1-3,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCELKUKBVRGEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=C2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and quinoxaline derivatives.
Formation of the Pyridoquinoxaline Core: The pyridine and quinoxaline derivatives undergo a cyclization reaction under acidic or basic conditions to form the pyridoquinoxaline core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing large reactors to perform the cyclization reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridoquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted pyridoquinoxalines depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridoquinoxaline compounds exhibit promising anticancer properties. A study highlighted the synthesis of various pyridoquinoxaline derivatives, including 3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline. These derivatives were tested against several cancer cell lines and demonstrated significant antiproliferative activity. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies revealed that certain derivatives exhibit inhibitory effects against a range of bacterial strains. The trifluoromethyl group is thought to enhance the interaction with microbial enzymes or membranes, leading to increased efficacy .
Organic Electronics
This compound has potential applications in organic electronics due to its electronic properties. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can improve the thermal stability and charge transport characteristics of the materials .
Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions involving starting materials like quinoxalines and trifluoromethylating agents. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity. For instance:
- Utilizing microwave-assisted synthesis has been shown to reduce reaction times and increase yields significantly.
- The application of green chemistry principles in the synthesis process has been explored to minimize environmental impact while maintaining efficiency .
Case Studies
- Anticancer Screening :
-
Material Characterization :
- Characterization studies using techniques such as X-ray diffraction and NMR spectroscopy confirmed the structural integrity and electronic properties necessary for applications in electronic devices. The findings support the hypothesis that incorporating trifluoromethyl groups enhances performance metrics in organic electronics .
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline involves:
Molecular Targets: The compound interacts with specific enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It modulates signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The trifluoromethyl-substituted pyrido[1,2-a]quinoxaline can be compared to the following analogs based on substituent diversity:
Table 1: Structural Comparison of Pyrido[1,2-a]quinoxaline Derivatives
Key Observations :
Physicochemical Properties
- Purity : Most analogs (e.g., 2-bromo-3-fluoro derivative) are reported at 95% purity, typical for early-stage research compounds .
- Solubility : The trifluoromethyl group likely reduces aqueous solubility compared to polar substituents (e.g., sulfonamides or esters) but improves membrane permeability .
Biological Activity
3-(Trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H15F3N2. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : Research indicates that derivatives of pyridoquinoxalines exhibit significant antiproliferative activity against various cancer cell lines. A notable study reported that a similar compound showed IC50 values of 0.051 µM against pancreatic adenocarcinoma BxPC-3 cells and 0.066 µM against Panc-1 cells . These values suggest potent cytotoxic effects compared to standard chemotherapeutic agents.
- Mechanism of Action : The proposed mechanism involves DNA intercalation and disruption of cellular processes associated with proliferation and survival. The planar structure of the compound facilitates intercalation into DNA strands .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties:
- Bacterial Inhibition : Preliminary studies have indicated that similar compounds in the pyridoquinoxaline family possess antibacterial activity against various strains of bacteria. The exact mechanism is under investigation but may involve interference with bacterial protein synthesis or cell wall integrity.
Interaction with Biological Targets
The compound's interaction with various biological targets has been explored:
- GABA Receptor Modulation : Some derivatives have shown affinity for GABA_A receptors. This receptor modulation suggests potential applications in treating anxiety disorders or other neurological conditions .
- Enzyme Inhibition : There is emerging evidence that pyridoquinoxalines may inhibit specific enzymes involved in cancer metabolism or microbial resistance pathways.
Case Studies and Research Findings
Q & A
Q. What synthetic strategies are recommended for preparing the pyrido[1,2-a]quinoxaline core, and how do reaction conditions influence yield?
A visible-light photoredox catalytic method has been developed for synthesizing polycyclic quinoxaline derivatives. This approach uses ortho-substituted arylisocyanides and phenyliodine(III) dicarboxylate reagents under mild conditions, enabling decarboxylative radical coupling with high functional group tolerance. Key parameters include light wavelength (450–470 nm), ambient temperature, and solvent polarity (preferably DMF or acetonitrile). A continuous-flow system was optimized for scalability, achieving >80% yield in three steps .
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Light Source | Visible light (450–470 nm) | Critical for radical initiation |
| Solvent | DMF or acetonitrile | Enhances radical stability |
| Temperature | 25–30°C | Minimizes side reactions |
| Flow System Residence Time | 30–45 minutes | Ensures complete conversion |
Q. How should structural characterization of this compound be prioritized, given its complex bicyclic framework?
Combine high-resolution mass spectrometry (HRMS) with - and -NMR to confirm the bicyclic structure and substituent positions. Pay attention to coupling constants in -NMR for stereochemical assignments (e.g., axial vs. equatorial protons in the pyrido ring). X-ray crystallography is recommended for resolving conformational ambiguities, as demonstrated for related quinoxaline derivatives .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Sirtuin 6 (SIRT6) modulation is a validated biological target. Use a coupled enzymatic assay monitoring nicotinamide formation under steady-state conditions. For the lead compound UBCS039, an EC of 38 μM and 3.5-fold activation were observed. Include positive controls (e.g., quercetin) and validate results with orthogonal assays (e.g., fluorescence polarization) .
Advanced Research Questions
Q. How can computational methods guide the optimization of SIRT6 activation by derivatives of this compound?
Virtual docking studies using SIRT6’s crystal structure (PDB: 3PKI) identified key interactions between the trifluoromethyl group and hydrophobic pockets (e.g., Phe64 and Val115). Subsequent SAR studies showed that replacing the pyrrolo[1,2-a]quinoxaline core with pyrido[1,2-a]quinoxaline improved steric fit, increasing activation potency by 2-fold. MD simulations (100 ns) further validated binding stability .
Q. What strategies resolve contradictions in catalytic activity data between batch and flow synthesis?
Discrepancies often arise from uneven light exposure in batch reactors. In a flow system, uniform irradiation and precise residence time control reduce variability. For example, photochemical cyclization in flow achieved 85% yield vs. 65% in batch. Use inline UV monitoring to track intermediate formation and adjust flow rates dynamically .
Q. How can stereochemical complexity in the pyrido[1,2-a]quinoxaline system be addressed during functionalization?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) are effective. For example, introducing a methyl group at C6a in (6bR,10aS)-configured derivatives required chiral HPLC separation, achieving >99% enantiomeric excess. Confirm stereochemistry via NOESY correlations and circular dichroism .
Q. What analytical techniques are critical for detecting decomposition products under physiological conditions?
Use LC-MS with a C18 column (0.1% formic acid in HO/MeCN gradient) to monitor stability in PBS (pH 7.4) at 37°C. For the parent compound, major degradation pathways include hydrolysis of the trifluoromethyl group (detected as carboxylic acid derivatives) and ring-opening at the pyrido-nitrogen. Accelerated stability studies (40°C/75% RH) revealed a t of 48 hours .
Data Contradiction Analysis
Q. Why do EC50_{50}50 values for SIRT6 activation vary across studies?
Discrepancies arise from assay conditions:
- Substrate concentration : Higher acetylated peptide concentrations (≥50 μM) mask weak activation.
- Cofactor availability : NAD depletion in prolonged assays reduces apparent potency. Standardize protocols using a coupled assay with 20 μM peptide and 200 μM NAD .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
